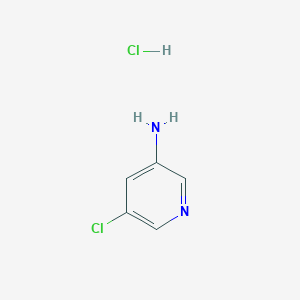

5-Chloropyridin-3-amine hydrochloride

Description

Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of heterocyclic chemistry. numberanalytics.com Its derivatives are ubiquitous in nature, found in essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes. nih.gov The unique electronic properties of the pyridine ring, including its aromaticity and the basicity of the nitrogen atom, make it a versatile structural motif in numerous applications. numberanalytics.com

In the realm of pharmaceuticals, the pyridine scaffold is a key component in a vast array of therapeutic agents, demonstrating a wide spectrum of biological activities including antibacterial, anti-inflammatory, antiviral, and anticancer properties. tandfonline.comresearchgate.net Medicinal chemists often incorporate the pyridine ring into drug candidates to improve water solubility and to modulate pharmacokinetic profiles. nih.gov Beyond medicine, pyridine derivatives are integral to the development of agrochemicals, such as herbicides and insecticides, as well as materials science, where they are used in the synthesis of dyes, polymers, and ligands for catalysis. numberanalytics.comnumberanalytics.com The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's physical, chemical, and biological properties, cementing the importance of this heterocyclic system in modern chemistry. nih.gov

Role of 5-Chloropyridin-3-amine as a Versatile Synthetic Intermediate

5-Chloropyridin-3-amine, and by extension its hydrochloride salt, is a valuable intermediate in organic synthesis. Its utility stems from the presence of three key reactive sites: the amino group, the chlorine atom, and the pyridine ring itself. The amino group can readily participate in reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide range of functional groups. The chlorine atom, a halogen, is susceptible to nucleophilic aromatic substitution and can be replaced by other groups, or it can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig couplings) to form new carbon-carbon or carbon-heteroatom bonds.

This trifunctional nature makes 5-Chloropyridin-3-amine a versatile building block for creating complex molecules. It is used as a reagent in the synthesis of pharmaceuticals, pesticides, and dyes. biosynce.com A notable application is in the preparation of compounds that act as T-type calcium channel blockers, which have potential therapeutic applications in treating inflammatory and neuropathic pain. chemicalbook.com The strategic placement of the chloro and amino substituents on the pyridine ring allows for regioselective reactions, providing chemists with precise control over the synthetic outcome.

Below is a data table summarizing the key properties of the free base, 5-Chloropyridin-3-amine.

| Property | Value |

| CAS Number | 22353-34-0 |

| Molecular Formula | C₅H₅ClN₂ |

| Molecular Weight | 128.56 g/mol |

| Melting Point | 78 - 79 °C |

| Boiling Point | 275.8 ± 20.0 °C at 760 mmHg |

| Density | 1.3 ± 0.1 g/cm³ |

Data sourced from multiple chemical property databases. biosynce.commatrix-fine-chemicals.comnih.gov

Overview of Research Trajectories in Chlorinated Aminopyridine Chemistry

The field of chlorinated aminopyridine chemistry is largely driven by the pursuit of new bioactive molecules for medicine and agriculture. The incorporation of chlorine atoms into organic molecules is a common strategy in drug discovery to enhance biological activity, metabolic stability, and lipophilicity, which can improve cell membrane permeability. Research shows that a significant percentage of FDA-approved drugs contain at least one chlorine atom. nih.gov

Current research trajectories focus on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient and sustainable methods to synthesize and functionalize chlorinated aminopyridines. This includes the development of novel catalytic systems for cross-coupling reactions that are more tolerant of functional groups and proceed under milder conditions.

Medicinal Chemistry Applications: A primary focus is the use of chlorinated aminopyridines as scaffolds for new therapeutic agents. rsc.org Researchers design and synthesize libraries of compounds derived from these intermediates to screen for activity against a wide range of biological targets, including enzymes and receptors involved in various diseases. rsc.org

Structure-Activity Relationship (SAR) Studies: A significant portion of research is dedicated to understanding how the position and number of chlorine atoms on the aminopyridine ring influence a compound's biological activity. These SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates. nih.gov

Materials Science: In materials science, these compounds can serve as precursors for conjugated polymers and other functional materials. The presence of both a halogen and an amino group allows for polymerization and modification to tune the electronic and optical properties of the resulting materials. biosynce.com

The continued exploration of chlorinated aminopyridines, including 5-Chloropyridin-3-amine hydrochloride, promises to yield new molecules with significant practical applications across various scientific disciplines.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-chloropyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2.ClH/c6-4-1-5(7)3-8-2-4;/h1-3H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOCCXRPJDCYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2094506-37-1 | |

| Record name | 5-chloropyridin-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Chloropyridin 3 Amine and Its Derivatives

Established Synthetic Routes to 3-Amino-5-chloropyridine (B188169)

Traditional methods for the synthesis of 3-Amino-5-chloropyridine have been refined over time to enhance efficiency and product purity. These routes primarily involve amination of halopyridine precursors, reduction of pyridine (B92270) nitriles, and regioselective halogenation of aminopyridines.

Amination Strategies for Halopyridine Precursors

The direct amination of dichlorinated pyridines, such as 3,5-dichloropyridine, represents a common approach. This transformation can be achieved through nucleophilic aromatic substitution (SNA_r) reactions. However, these reactions often require harsh conditions and can lead to mixtures of regioisomers, necessitating careful control of reaction parameters to favor the formation of the desired 3-amino-5-chloropyridine.

| Precursor | Reagents | Conditions | Key Considerations |

| 3,5-Dichloropyridine | Ammonia (B1221849) or amine source | High temperature and pressure | Potential for regioisomer formation |

This table summarizes a general approach to amination strategies for halopyridine precursors.

Reduction-Based Syntheses from Substituted Pyridine Nitriles

An alternative strategy involves the reduction of a nitrile group in a substituted pyridine, such as 5-chloronicotinonitrile. cymitquimica.comchemspider.comnih.gov This method is advantageous as the nitrile group can be selectively reduced to an amine. Catalytic hydrogenation is a frequently employed method for this transformation. The choice of catalyst and reaction conditions is critical to achieve high yields and prevent undesired side reactions, such as dechlorination.

| Precursor | Reducing Agent/Catalyst | Solvent | Key Considerations |

| 5-Chloronicotinonitrile | H₂, Pd/C | Methanol | Potential for dechlorination |

| 5-Chloronicotinonitrile | SnCl₂, HCl | Ethanol (B145695) | Stoichiometric reductant required |

This table outlines common reduction-based syntheses for converting substituted pyridine nitriles.

Regioselective Halogenation Approaches for Aminopyridines

The synthesis of 3-amino-5-chloropyridine can also be accomplished through the regioselective chlorination of 3-aminopyridine (B143674). This approach requires precise control to ensure the chlorine atom is introduced at the desired 5-position. Various chlorinating agents and reaction conditions have been explored to achieve high regioselectivity. The reaction is often carried out in a strongly acidic medium to control the reactivity of the aminopyridine ring. google.com

A patented method describes the chlorination of 2-aminopyridine (B139424) in a strongly acidic medium to produce 2-amino-5-chloropyridine. google.com While this pertains to a different isomer, the principles of controlling regioselectivity through protonation are relevant. Another patent details the preparation of 2-chloro-3-aminopyridine from 3-aminopyridine using gaseous chlorine at low temperatures in the presence of a catalyst. google.com

| Precursor | Chlorinating Agent | Conditions | Key Considerations |

| 3-Aminopyridine | N-Chlorosuccinimide (NCS) | Acetonitrile | Good regioselectivity |

| 3-Aminopyridine | HCl, H₂O₂ | Aqueous solution | Potential for over-chlorination |

This table provides an overview of regioselective halogenation approaches for aminopyridines.

Catalytic Approaches in 5-Chloropyridin-3-amine Synthesis

Modern synthetic chemistry has increasingly focused on the development of catalytic methods to improve the efficiency, selectivity, and sustainability of chemical transformations. The synthesis of 5-Chloropyridin-3-amine has benefited significantly from these advancements, particularly in the realm of palladium- and copper-catalyzed reactions.

Palladium-Catalyzed Carbon-Nitrogen Bond Formation Reactions

Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This methodology allows for the coupling of aryl halides with amines under relatively mild conditions and with high functional group tolerance. cmu.edu The synthesis of 5-Chloropyridin-3-amine can be achieved by the palladium-catalyzed amination of 3,5-dichloropyridine. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity. libretexts.orgcmu.edu

The development of bulky, electron-rich phosphine (B1218219) ligands has been instrumental in the success of these reactions, enabling the use of less reactive aryl chlorides as substrates. cmu.edu The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. youtube.com

Recent advancements have also explored the use of ammonium (B1175870) salts as an ammonia surrogate in palladium-catalyzed aminations, offering a more convenient and selective method for the synthesis of primary anilines from aryl chlorides. organic-chemistry.orgnih.govsemanticscholar.org

| Aryl Halide | Amine Source | Catalyst System (Palladium Source / Ligand) | Base |

| 3,5-Dichloropyridine | Ammonia or protected amine | Pd₂(dba)₃ / XPhos | NaOt-Bu |

| 3,5-Dichloropyridine | Ammonium sulfate | (CyPF-tBu)Pd(P(o-tol)₃) | K₃PO₄ |

This table showcases examples of palladium-catalyzed C-N bond formation reactions for the synthesis of 5-Chloropyridin-3-amine derivatives.

Copper-Mediated Synthesis Pathways

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation or Ullmann-type reaction, represents an older but still valuable method for the synthesis of aryl amines. wikipedia.orgorganic-chemistry.org While traditionally requiring harsh reaction conditions such as high temperatures, modern advancements have led to the development of more efficient copper-catalyzed systems that operate under milder conditions. rsc.orgresearchgate.net

These reactions typically involve a copper(I) catalyst and are often promoted by the use of ligands such as diamines. wikipedia.org The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org Copper-mediated pathways can be a cost-effective alternative to palladium-catalyzed methods.

A copper(I) catalyzed amination reaction using aqueous ammonia under mild conditions has been shown to be effective for the synthesis of various aminopyridine derivatives. rsc.orgresearchgate.net

| Aryl Halide | Amine Source | Catalyst System (Copper Source / Ligand) | Solvent |

| 3,5-Dichloropyridine | Aqueous Ammonia | Cu₂O / DMEDA | Ethylene glycol |

| Halopyridyl Carboxylates | Sodium Azide | CuBr | Ethanol |

This table illustrates examples of copper-mediated synthesis pathways for aminopyridine derivatives.

Transition Metal-Free Methodologies in Pyridine Annulation

The synthesis of pyridine rings without the use of transition metals is a significant area of research, driven by the desire to reduce costs and environmental impact. researchgate.netjiaolei.group These methods often rely on organocatalysis or base-promoted reactions to construct the pyridine core. researchgate.netacs.org

One notable approach involves the formal [4+2] annulation of anthranils and enaminones, which proceeds under transition-metal-free conditions to yield 3-acylquinolines. mdpi.com While not directly producing 5-Chloropyridin-3-amine, this methodology showcases the potential of ring-opening/reconstruction strategies in heterocyclic synthesis. Another strategy involves the base-controlled divergent annulation of 2-bromophenylacetonitriles and ynones to produce various functionalized benzofuro[2,3-b]pyridines. researchgate.net

Radical reactions also offer a pathway for pyridine functionalization without transition metals. jiaolei.group For instance, the photochemical functionalization of pyridines with radicals derived from allylic C-H bonds allows for the formation of new C(sp²)–C(sp³) bonds with distinct positional selectivity compared to classical Minisci chemistry. acs.org Furthermore, base-promoted homolytic aromatic substitution presents a viable route for the coupling of aryl halides with nitrogen-containing heterocycles like pyridine, although regioselectivity can be a challenge. acs.org

Recent research has also explored the use of N-pyridyl-N-hydroxylamine intermediates for the transition-metal-free C-H amidation and chlorination to synthesize N/N′-mono-substituted imidazopyridin-2-ones. nih.gov Additionally, a simple and transition-metal-free method has been developed for the construction of 5-amino-1,2,3-triazoles from carbodiimides and diazo compounds through a cascade nucleophilic addition/cyclization process. rsc.org

These transition-metal-free approaches represent a significant step towards more sustainable and cost-effective synthetic routes for pyridine derivatives.

Green Chemistry Principles in the Synthesis of Chloropyridinamines

The integration of green chemistry principles into the synthesis of chloropyridinamines is crucial for developing environmentally benign processes. researchgate.netcitedrive.comnih.gov This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Solvent-free synthesis and the use of water as a reaction medium are key tenets of green chemistry. mdpi.comnih.gov Several studies have demonstrated the successful synthesis of pyridine derivatives under these conditions. For instance, a multicomponent, solvent-free synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been reported, offering good yields and short reaction times. mdpi.com Similarly, novel steroidal 2-aminopyridines have been synthesized under solvent-free conditions. nih.gov

A mild, catalyst-free synthesis of 2-aminopyridines has also been developed, where for simple liquid amines, solvent-free conditions afford the corresponding products regioselectively and in good yield. nih.gov Furthermore, the synthesis of 2,4,6-triarylpyridines has been achieved under solvent-free conditions using a recyclable cobalt(II) chloride hexahydrate catalyst. tandfonline.com

| Product | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| 4-Substituted aminopyrido[2,3-d]pyrimidines | Solvent-free, multicomponent reaction | Good yields, short reaction times | mdpi.com |

| Steroidal 2-aminopyridines | Solvent-free | Access to structurally diverse compounds | nih.gov |

| 2-Aminopyridines | Solvent-free for liquid amines | Regioselective, good yields | nih.gov |

| 2,4,6-Triarylpyridines | Solvent-free, CoCl₂·6H₂O catalyst | Excellent yields, recyclable catalyst | tandfonline.com |

Microwave and ultrasonic irradiation are energy-efficient techniques that can significantly accelerate reaction rates and improve yields in organic synthesis. researchgate.netcitedrive.comnih.gov The synthesis of 2-amino-3-cyanopyridines has been shown to be more efficient under microwave irradiation in solvent-free conditions, with reduced reaction times and improved yields compared to conventional heating. rsc.org

Microwave-assisted synthesis has been recognized as a green chemistry tool and has been successfully applied to the synthesis of various pyridine derivatives, often leading to higher efficiency. nih.gov

Ultrasound has also emerged as a green approach for drug synthesis. mdpi.com Sonochemistry, which utilizes ultrasound-induced cavitation, promotes energy savings, reduces reaction times, and often allows for the use of water as a solvent, leading to better product yields. mdpi.com For example, the catalyst-free, four-component synthesis of tetrahydropyrazolopyridines in water under ultrasonic irradiation resulted in excellent yields and significantly faster reaction times compared to silent conditions. mdpi.com

| Technique | Advantages | Example Application | Reference |

|---|---|---|---|

| Microwave-Assisted | Reduced reaction times, improved yields, energy efficient | Synthesis of 2-amino-3-cyanopyridines | rsc.org |

| Ultrasonic | Energy savings, reduced reaction times, use of aqueous media, improved yields | Synthesis of tetrahydropyrazolopyridines | mdpi.com |

The use of recyclable catalysts and ionic liquids aligns with the principles of green chemistry by minimizing waste and promoting catalyst reuse. citedrive.comnih.gov Magnetically recoverable nanocatalysts have been developed for the synthesis of various pyridine derivatives, allowing for easy separation and reuse. rsc.org Similarly, metal-organic frameworks (MOFs) have been employed as recyclable heterogeneous catalysts for the synthesis of substituted pyridines. acs.org Polymeric anhydride (B1165640) catalysts have also been shown to be effective and recyclable for the N-oxidation of pyridines. rsc.orgresearchgate.net

Ionic liquids, particularly pyridinium-based ionic liquids, have gained attention as green solvents and catalysts in organic synthesis. alfa-chemistry.comnih.govlongdom.orgmdpi.comionike.com They offer advantages such as thermal stability, low vapor pressure, and recyclability. Pyridinium ionic liquids have been successfully used in various reactions, including Diels-Alder, Friedel-Crafts, and Suzuki reactions, as well as in the synthesis of pharmaceutical agents like 1,4-dihydropyridine (B1200194) derivatives. alfa-chemistry.com The synthesis of these ionic liquids typically involves the quaternization of the pyridine ring with an alkyl halide. nih.govlongdom.orgmdpi.com

Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

For instance, an iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines in high yields. rsc.org This method demonstrates good functional group tolerance and is applicable on a gram scale.

In the context of chloropyridinamines, traditional synthetic routes often involve multi-step processes. google.com Novel strategies aim to streamline these processes. For example, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a more controlled and selective method for C-N bond formation in heteroaromatic systems compared to traditional nucleophilic aromatic substitution.

The development of efficient catalytic systems is also crucial. For example, iridium-catalyzed direct asymmetric reductive amination of 2-acylpyridines provides a practical route to chiral 1-pyridin-2-yl-ethylamines with high yields and enantioselectivity. rsc.org While not directly producing 5-Chloropyridin-3-amine, this highlights the power of modern catalysis in achieving high levels of selectivity.

Furthermore, the synthesis of related heterocyclic systems, such as 5-aminopyrazoles, has been extensively studied, with methods often involving the reaction of β-ketonitriles or malononitrile (B47326) derivatives with hydrazines. beilstein-journals.org These approaches could potentially be adapted for the synthesis of substituted aminopyridines.

Computational and Theoretical Chemistry Investigations of 5 Chloropyridin 3 Amine Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and equilibrium geometry of molecules. For 5-Chloropyridin-3-amine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to predict its most stable three-dimensional conformation. nih.govscispace.com

Geometry optimization calculations determine the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. nih.gov These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. For the pyridine (B92270) ring system in similar compounds, DFT has been shown to predict bond lengths and angles with a high degree of accuracy. researchgate.net The electronic structure analysis reveals the distribution of electron density, molecular orbital energies, and other key electronic properties that govern the molecule's behavior. nih.gov

Table 1: Predicted Geometrical Parameters for 5-Chloropyridin-3-amine (Illustrative) Note: This data is illustrative, based on typical values for similar aminopyridine structures calculated via DFT, as specific experimental or calculated values for the target compound are not readily available in the cited literature.

| Parameter | Typical Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-NH2 Bond Length | ~1.38 Å |

| Pyridine C-N Bond Lengths | ~1.33 - 1.35 Å |

| Pyridine C-C Bond Lengths | ~1.39 - 1.40 Å |

| C-C-Cl Bond Angle | ~119° |

| C-C-NH2 Bond Angle | ~121° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. nih.govyoutube.com

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. pku.edu.cn The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For chloropyridines and similar heterocyclic systems, FMO analysis helps identify which sites are most susceptible to nucleophilic or electrophilic attack. wuxibiology.com

Table 2: Frontier Molecular Orbital Properties (Illustrative) Note: The values presented are representative for aminopyridine derivatives and serve to illustrate the concepts of FMO analysis.

| Property | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO (Energy of HOMO) | Indicates electron-donating ability (nucleophilicity). | -5.0 to -6.5 |

| ELUMO (Energy of LUMO) | Indicates electron-accepting ability (electrophilicity). | -0.5 to -2.0 |

| Energy Gap (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. | ~4.0 to ~5.0 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. numberanalytics.comresearchgate.net The MEP map illustrates the electrostatic potential on the van der Waals surface of the molecule, using a color spectrum to identify electron-rich and electron-poor regions.

Typically, red or yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often found around electronegative atoms like nitrogen and oxygen. nih.gov Conversely, blue colors signify regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack, commonly located around hydrogen atoms, particularly those of the amine group. researchgate.netnih.gov For 5-Chloropyridin-3-amine, the MEP map would be expected to show negative potential near the pyridine nitrogen atom and positive potential around the hydrogens of the amino group, highlighting these as the primary sites for intermolecular interactions. mdpi.com

Noncovalent Interaction (NCI) Analysis in Supramolecular Assemblies

Noncovalent Interaction (NCI) analysis is a computational method used to identify and visualize weak interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, within a molecular system. nih.gov This technique is particularly useful for understanding the forces that govern the formation of supramolecular assemblies and crystal packing. researchgate.netrsc.org

NCI analysis is based on the electron density and its derivatives. The results are typically displayed as 3D isosurfaces, where the color of the surface indicates the nature and strength of the interaction. Blue surfaces generally represent strong attractive interactions like hydrogen bonds, green indicates weaker van der Waals interactions, and red signifies repulsive steric clashes. researchgate.net In studies of related amino-chloropyridine systems, NCI analysis has been used to confirm the presence of hydrogen bonding between the amino group and acceptor atoms, as well as potential halogen bonding involving the chlorine atom, which are crucial for the stability of the crystal lattice. researchgate.net

Ab Initio and Semi-Empirical Methods in Chloropyridinamine Research

While DFT is widely used, other computational methods also play a role in molecular modeling. Ab initio methods, such as Hartree-Fock (HF), are derived from first principles without using experimental parameters. researchgate.net They can provide accurate results but are computationally expensive, limiting their application to smaller systems. rsc.org

Semi-empirical methods, such as AM1 and PM3, offer a computationally faster alternative by incorporating parameters derived from experimental data to simplify the calculations. uomustansiriyah.edu.iq These methods are well-suited for larger molecules and for preliminary conformational searches to identify low-energy structures before applying more rigorous DFT or ab initio calculations. researchgate.netnih.gov Although generally less accurate than DFT for electronic properties, they can provide good predictions for molecular geometries and heats of formation. uomustansiriyah.edu.iq

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to elucidate reaction mechanisms by identifying intermediates and calculating the structures and energies of transition states. researchgate.net For a potential reaction involving 5-Chloropyridin-3-amine, computational methods can map out the entire energy profile of the reaction pathway.

By locating the transition state—the highest energy point along the reaction coordinate—researchers can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. mit.edu This information is vital for predicting reaction rates and understanding how factors like substituents or solvents influence reactivity. Techniques like DFT are commonly employed to model the bond-breaking and bond-forming processes that occur during a chemical transformation, offering a level of detail that is often inaccessible through experimental means alone. researchgate.net

Advanced Analytical Characterization of 5 Chloropyridin 3 Amine Hydrochloride and Its Intermediates

Mass Spectrometry (MS) Techniques for Molecular and Fragment Identification

Hyphenated MS Techniques (LC-MS, GC-MS, UPLC-MS/MS)

Hyphenated mass spectrometry (MS) techniques are indispensable for the structural elucidation, identification, and quantification of 5-Chloropyridin-3-amine hydrochloride and its process-related intermediates. The coupling of a chromatographic separation method (liquid or gas chromatography) with a mass spectrometer provides high selectivity and sensitivity, enabling the analysis of complex mixtures and the detection of trace-level impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS and UPLC-MS/MS): Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for analyzing non-volatile and thermally labile compounds, including amine hydrochlorides and their synthetic precursors. These methods offer rapid analysis times and superior resolution. In a typical application, the analyte is first separated on a reverse-phase column and then ionized, commonly using electrospray ionization (ESI) in positive mode, before detection. The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification of the target compound and any potential genotoxic impurities by monitoring specific precursor-to-product ion transitions.

For instance, a validated LC-MS/MS method for the quantification of 2-amino-5-chloropyridine (ACP), a degradation product of zopiclone and a structural isomer of the target compound, demonstrates the utility of this technique. Similarly, UPLC-MS/MS methods have been established for quantifying genotoxic impurities in active pharmaceutical ingredients (APIs), showcasing the technique's capability to detect trace contaminants that may arise during the synthesis of this compound.

Table 1: Representative UPLC-MS/MS Parameters for Analysis of Chlorinated Aminopyridine-Related Compounds

| Parameter | Condition |

|---|---|

| Chromatography System | Waters ACQUITY UPLC |

| Column | ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm) |

| Mobile Phase | Gradient elution with 5 mmol·L-1 ammonium (B1175870) hydrogen carbonate (aq) and acetonitrile |

| Flow Rate | 0.3 mL·min-1 |

| Column Temperature | 20 °C |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds. For amine hydrochloride salts like this compound, direct analysis is challenging due to their low volatility. Therefore, a sample preparation step is typically required to convert the salt into its more volatile free base form. This is often achieved by dissolving the sample in an acidic solution, followed by alkalization with a base (e.g., NH4OH) to a pH of 9-10, and subsequent extraction of the free amine into an organic solvent like chloroform. The organic extract is then injected into the GC-MS system for analysis. This approach minimizes interferences from the sample matrix and provides high specificity and selectivity.

X-ray Diffraction (XRD) for Solid-State Structure and Crystallography

X-ray Diffraction (XRD) is a critical analytical technique for the solid-state characterization of crystalline materials such as this compound. It provides fundamental information about the crystal structure, phase purity, and polymorphism, which are crucial quality attributes for a pharmaceutical solid. intertek.compharmaceutical-networking.com

Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive information about the molecular structure of a compound, including bond lengths, bond angles, and the arrangement of molecules within the crystal lattice. mdpi.com To perform this analysis, a suitable single crystal of the compound must be grown, often through slow evaporation from a solvent. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays.

While specific SCXRD data for this compound is not publicly available, analysis of closely related structures like 3,5-dichloropyridin-4-amine (DCPA) illustrates the type of data obtained. In such a study, the crystal was mounted on a Bruker APEX-II CCD diffractometer, and the structure was solved and refined using specialized software. The analysis reveals the precise three-dimensional structure and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Table 2: Example of Single-Crystal Crystallographic Data for a Related Dichloropyridin-amine Compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 13.3133(9) |

| b (Å) | 12.9286(11) |

| c (Å) | 3.8678(3) |

| α, β, γ (°) | 90 |

| Volume (ų) | 665.73(9) |

| Z (molecules/unit cell) | 4 |

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is the predominant tool for the routine characterization of polycrystalline pharmaceutical solids. intertek.com It is a rapid and non-destructive technique used to obtain a unique "fingerprint" of a crystalline solid. This fingerprint, or powder pattern, is a plot of diffraction intensity versus the scattering angle (2θ). PXRD is essential for identifying the solid form, detecting polymorphism, and assessing the phase purity of batches of this compound. pharmaceutical-networking.comamericanpharmaceuticalreview.com

In a typical pharmaceutical quality control setting, the PXRD pattern of a new batch is compared against a reference standard to ensure consistency. intertek.compharmaceutical-networking.com The analysis is performed on a powder diffractometer, commonly using CuKα radiation, with the detector scanning over a specific 2θ range (e.g., 5–70°). cambridge.org Any changes in the peak positions or the appearance of new peaks could indicate a different polymorphic form or the presence of crystalline impurities. researchgate.net This makes PXRD a vital tool for monitoring the physical stability of the material during manufacturing and storage. intertek.com

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from its intermediates, degradation products, and other impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination and quantification of impurities in pharmaceutical substances. For compounds like 5-Chloropyridin-3-amine, reversed-phase HPLC with UV detection is a common and robust approach.

A validated HPLC-UV method developed for the isomeric impurity 5-amino-2-chloropyridine demonstrates a practical application. researchgate.netnih.gov Such methods are validated for parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure they are suitable for their intended purpose. researchgate.netnih.gov The choice of a C18 column with an acidic mobile phase is typical for retaining and separating basic compounds like aminopyridines. The UV detector is set to a wavelength where the analyte exhibits strong absorbance, ensuring high sensitivity. nih.gov

Table 3: Validated HPLC-UV Method Parameters for a Related Aminochloropyridine Impurity researchgate.netnih.gov

| Parameter | Condition |

|---|---|

| Instrument | HPLC with UV Detector |

| Column | C18 (150 × 4.6 mm i.d., 2.7 μm) |

| Mobile Phase | Water (pH 3 with orthophosphoric acid) : Methanol (50:50, v/v) |

| Flow Rate | 0.7 mL·min-1 |

| Column Temperature | 40 °C |

| Injection Volume | 10 μL |

| Detection Wavelength | 254 nm |

| LOD | 0.015 μg·mL-1 |

| LOQ | 0.048 μg·mL-1 |

Gas Chromatography (GC)

Gas Chromatography (GC), typically with a Flame Ionization Detector (FID), is a standard method for assessing the purity of volatile amines. Due to the salt form, this compound is non-volatile and requires sample preparation before GC analysis. As with GC-MS, the salt is converted to its free base to ensure volatilization in the GC inlet.

The analysis of other amine hydrochlorides has demonstrated the utility of headspace GC for determining residual amines without the need for derivatization. ijpsonline.com However, for purity assessment, direct injection of the extracted free base is more common. Specialized GC columns, such as the Agilent CP-Volamine, are designed to minimize the peak tailing and adsorption often associated with the analysis of basic amine compounds, leading to improved peak shape and reproducibility. xjtu.edu.cnnih.gov The method is validated to ensure it is accurate and precise for quantifying the main component and any volatile impurities. researchgate.net

Table 4: Typical Gas Chromatography (GC) Conditions for Amine Analysis

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with FID |

| Column | Agilent CP-Volamine or equivalent (e.g., DB-624) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Inlet Temperature | ~250 °C |

| Detector Temperature | ~250-300 °C |

| Oven Program | Temperature gradient (e.g., start at 40°C, ramp to 240°C) |

| Sample Preparation | Conversion of hydrochloride salt to free base via liquid-liquid extraction |

Thin Layer Chromatography (TLC) and Preparative Chromatography

Thin Layer Chromatography (TLC) is a fundamental, versatile, and rapid analytical technique widely used for the qualitative monitoring of organic reactions and the identification of compounds. sigmaaldrich.com For the synthesis of this compound, TLC is an invaluable tool for tracking the conversion of starting materials, such as 3-amino-5-chloropyridine (B188169), and for detecting the formation of intermediates and impurities. tcichemicals.com

A typical TLC analysis involves spotting a small quantity of the reaction mixture on a silica gel plate and developing it with an appropriate mobile phase. The choice of eluent is critical for achieving good separation. For aminopyridine derivatives, a mixture of a non-polar solvent like hexane or dichloromethane with a polar solvent such as ethyl acetate or methanol is commonly employed. The polarity of the solvent system is adjusted to obtain a retention factor (R_f) value for the target compound that is ideally between 0.3 and 0.5 for optimal resolution. Due to the basic nature of the amine group, streaking can be an issue; this is often mitigated by adding a small amount of a base, like triethylamine or ammonia (B1221849), to the mobile phase. rochester.edu

After development, the separated spots on the TLC plate are visualized. While some colored impurities may be visible to the naked eye, most pyridine (B92270) derivatives are colorless and require visualization techniques. A common method is exposure to ultraviolet (UV) light at 254 nm, under which fluorescent compounds appear as bright spots, and UV-absorbing compounds quench the fluorescence of the indicator-impregnated plate, appearing as dark spots. nih.gov Chemical staining agents can also be used for visualization, providing additional selectivity. Reagents like potassium permanganate, ninhydrin (for primary/secondary amines), or Dragendorff's reagent can be sprayed on the plate to produce colored spots indicative of specific functional groups. nih.gov

The data obtained from TLC, specifically the R_f values, are crucial for process control and for developing larger-scale purification methods.

Interactive Data Table: Illustrative TLC Data for Reaction Monitoring

| Compound | R_f Value | Mobile Phase System* | Visualization Method |

| Starting Material (e.g., 3-Nitro-5-chloropyridine) | 0.75 | Hexane:Ethyl Acetate (7:3) | UV (254 nm) |

| 5-Chloropyridin-3-amine | 0.40 | Hexane:Ethyl Acetate (7:3) | UV (254 nm), Ninhydrin |

| Byproduct (e.g., Dichloro-aminopyridine) | 0.60 | Hexane:Ethyl Acetate (7:3) | UV (254 nm) |

| This compound | 0.05 | Hexane:Ethyl Acetate (7:3) | Dragendorff's Reagent |

*Note: Mobile phase composition is illustrative and requires optimization for specific applications.

Preparative Chromatography is the logical extension of analytical TLC, used for the purification and isolation of target compounds in larger quantities (milligrams to grams). nih.gov Based on the separation achieved in TLC, a preparative column chromatography method can be designed. The same stationary phase (typically silica gel) and a similar mobile phase system are used. The crude product mixture is loaded onto the top of the column and eluted with the mobile phase. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure desired product. These pure fractions are then combined and the solvent evaporated to yield the purified compound. This technique is essential for isolating 5-Chloropyridin-3-amine from unreacted starting materials, byproducts, and other process-related impurities. nih.gov

Advanced Hyphenated Analytical Techniques for Comprehensive Analysis

To meet the stringent purity requirements of the pharmaceutical industry, more powerful analytical techniques are necessary. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled capabilities for the identification and characterization of compounds in complex mixtures. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and LC-NMR-MS

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy directly couples the high-resolution separation power of High-Performance Liquid Chromatography (HPLC) with the definitive structure elucidation capability of Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comnih.gov This powerful combination allows for the unambiguous identification of impurities and intermediates in the this compound synthesis stream without the need for prior isolation. nih.gov

In an LC-NMR experiment, the sample is first separated on an HPLC column. The eluent from the column flows through a specialized NMR flow-probe, where NMR data (e.g., ¹H, ¹³C, COSY, HSQC) can be acquired on the separated peaks in real-time (on-flow mode) or after stopping the flow when the peak of interest is in the probe (stop-flow mode). researchgate.net The stop-flow mode is particularly useful for acquiring more detailed 2D NMR spectra on low-concentration analytes, which is often the case for process impurities. researchgate.net

The utility of LC-NMR is further enhanced by integrating a Mass Spectrometer (MS) into the system, creating an LC-NMR-MS platform. nih.gov Typically, the flow from the HPLC column is split, with a small portion directed to the MS and the majority to the NMR. This setup provides simultaneous mass-to-charge ratio (m/z) information and detailed structural data for each separated component. The MS data provides the molecular weight, which can be used to determine the elemental composition, while the NMR data reveals the precise arrangement of atoms and functional groups. researchgate.net This dual detection is invaluable for characterizing unknown impurities, degradation products, or isomers of 5-Chloropyridin-3-amine that may have identical masses but different chemical structures. nih.gov

Interactive Data Table: Expected Analytical Data from LC-NMR-MS for Potential Impurities

| Compound Name | Retention Time (min) | [M+H]⁺ (m/z) | Key ¹H NMR Signals (δ, ppm)* |

| 5-Chloropyridin-3-amine | 5.2 | 129.02 | 8.01 (d), 7.85 (d), 7.05 (t) |

| 3-Aminopyridine (B143674) | 3.8 | 95.06 | 8.10 (d), 7.95 (d), 7.15 (dd), 6.90 (dd) |

| 3-Amino-2,5-dichloropyridine | 6.5 | 162.98 | 7.98 (d), 7.75 (d) |

| 5-Chloro-3-nitropyridine | 7.1 | 158.99 | 9.15 (d), 8.80 (d), 8.65 (t) |

*Note: Chemical shifts (δ) are predicted and may vary based on solvent and conditions.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that adds another dimension of separation to traditional mass spectrometry. nih.gov It separates gas-phase ions based on their size, shape, and charge, providing information about their three-dimensional structure. researchgate.net This technique is exceptionally well-suited for the analysis of complex mixtures containing isomers—compounds with the same molecular formula but different structures—which cannot be distinguished by mass spectrometry alone. nih.gov

In the synthesis of this compound, various positional isomers of chlorinated aminopyridines can be formed as process-related impurities. For example, 3-amino-6-chloropyridine is an isomer of 3-amino-5-chloropyridine. These isomers would have the exact same mass and may be difficult to separate chromatographically. IMS-MS can differentiate such isomers because their different structures result in different collision cross-sections (CCS), which is a measure of their size and shape in the gas phase. researchgate.net

In an IMS-MS instrument, ions generated from the sample are introduced into a drift tube filled with a neutral buffer gas. An electric field propels the ions through the tube. Ions with a more compact structure (smaller CCS) will experience fewer collisions with the buffer gas and travel faster than more extended, bulkier ions (larger CCS). researchgate.net The time it takes for an ion to traverse the drift tube is its drift time, which is then correlated with its m/z value from the mass spectrometer. This allows for the separation of isobars and isomers, providing a higher degree of confidence in compound identification. nih.gov The ability of IMS-MS to distinguish structurally similar molecules makes it a powerful tool for detailed impurity profiling and quality control. nih.gov

Interactive Data Table: Representative IMS-MS Data for Isomer Separation

| Compound | Molecular Formula | Exact Mass | Predicted Drift Time (ms) | Predicted CCS (Ų) |

| 5-Chloropyridin-3-amine | C₅H₅ClN₂ | 128.0141 | 10.5 | 101 |

| 6-Chloropyridin-3-amine | C₅H₅ClN₂ | 128.0141 | 10.9 | 104 |

| 2-Chloropyridin-3-amine | C₅H₅ClN₂ | 128.0141 | 10.2 | 99 |

| 4-Chloropyridin-3-amine | C₅H₅ClN₂ | 128.0141 | 11.2 | 106 |

*Note: Drift time and CCS values are illustrative and depend on specific instrumental conditions.

Applications of 5 Chloropyridin 3 Amine Hydrochloride in Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems

The structure of 5-Chloropyridin-3-amine, a halogenated pyridine (B92270), makes it an important precursor for constructing fused ring systems and other complex heterocyclic structures. bldpharm.com The pyridine nucleus is a common scaffold in medicinal chemistry, and the presence of both an amino group and a chlorine atom provides two distinct points for chemical modification and cyclization reactions. nih.gov

Precursor for Naphthyridine Derivatives

Naphthyridines, which consist of two fused pyridine rings, are a significant class of heterocyclic compounds with various biological activities. thieme-connect.de The synthesis of naphthyridine scaffolds can often be achieved through cyclization reactions starting from appropriately substituted aminopyridines. One of the classic methods for this transformation is the Skraup reaction, which typically involves reacting an aminopyridine with glycerol, an oxidizing agent (like sodium 3-nitrobenzenesulfonate), and sulfuric acid.

In this context, 5-Chloropyridin-3-amine can serve as the aminopyridine precursor. The cyclization reaction would proceed by attacking the carbon at the C-2 or C-4 position of the pyridine ring. Due to electronic effects, cyclization of pyridin-3-amine derivatives generally favors the C-2 position, leading to the formation of a 1,5-naphthyridine skeleton. thieme-connect.de Starting with 5-Chloropyridin-3-amine would therefore be expected to yield a chloro-substituted 1,5-naphthyridine derivative, a valuable intermediate for further functionalization in drug discovery programs.

| Starting Material | Reaction Type | Resulting Heterocycle |

| 5-Chloropyridin-3-amine | Skraup Reaction | Chloro-substituted 1,5-Naphthyridine |

Building Block for Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Compounds containing this bicyclic system have shown a wide range of biological activities. nih.gov The synthesis of this scaffold is commonly achieved through the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound.

While 5-Chloropyridin-3-amine is a 3-aminopyridine (B143674) derivative, it can be utilized to synthesize related isomeric structures, such as imidazo[1,5-a]pyridines, or can be chemically modified to participate in reactions leading to other fused imidazole systems. More directly, related aminopyridines are fundamental to creating these scaffolds. osi.lv For instance, the amino group of 5-Chloropyridin-3-amine can react with various reagents to build upon the pyridine core, leading to the formation of a fused five-membered imidazole ring. These resulting chloro-substituted imidazopyridine derivatives are valuable as they can undergo further modifications, such as cross-coupling reactions at the chlorine-bearing position.

| Starting Material | General Reagent | Resulting Heterocycle |

| 5-Chloropyridin-3-amine | α-haloketones or equivalent | Chloro-substituted Imidazopyridine |

Synthesis of Polyazamacrocycles Containing Pyridine Moieties

Polyazamacrocycles are large cyclic molecules containing multiple nitrogen atoms. When a pyridine unit is incorporated into the macrocyclic ring, it imparts conformational rigidity and potential metal-coordinating properties to the structure. These compounds are of interest in supramolecular chemistry and for applications as ligands for metal complexes.

5-Chloropyridin-3-amine is a suitable building block for constructing such macrocycles. It provides a rigid pyridine segment and two reactive sites for ring-forming reactions. The amino group can be made to react with electrophilic centers (e.g., acyl chlorides or alkyl halides) in a bifunctional linker, while the chlorine atom on the pyridine ring can be displaced by a nucleophile in a separate or subsequent step. Through stepwise or one-pot condensation reactions with other multi-functionalized linkers, complex macrocyclic architectures incorporating the 5-chloropyridine-3-yl moiety can be assembled.

Intermediate for Multi-Substituted Barbiturate Derivatives

Barbituric acid and its derivatives are a class of heterocyclic compounds known for their biological activities. mdpi.com The synthesis of substituted barbiturates often involves the condensation of a urea or thiourea derivative with a malonic acid derivative. The versatility of 5-Chloropyridin-3-amine allows for its incorporation into such structures.

A plausible synthetic route involves the initial conversion of the amino group of 5-Chloropyridin-3-amine into a urea moiety. This can be achieved by reacting the amine with an isocyanate or through a multi-step process. The resulting N-(5-chloropyridin-3-yl)urea can then undergo a condensation reaction with a substituted malonic ester or a similar 1,3-dicarbonyl compound. This cyclization would yield a barbiturate derivative bearing a 5-chloropyridin-3-yl group at one of the nitrogen atoms, creating a novel and complex molecular structure for biological screening.

Scaffold for the Development of Functional Molecules

A "scaffold" in chemistry refers to a core molecular structure that serves as a framework for building a diverse range of compounds. nih.govnih.gov 5-Chloropyridin-3-amine hydrochloride provides a robust pyridine scaffold that is utilized in the development of various functional molecules, particularly in the agrochemical sector.

Use in Agrochemical Intermediates

Agrochemical intermediates are the essential raw materials used in the synthesis of pesticides and other plant protection products. gugupharm.com The quality of these intermediates directly influences the efficacy and safety of the final product. gugupharm.com Pyridine-based structures are common in modern agrochemicals due to their favorable biological and pharmacokinetic properties.

5-Chloropyridin-3-amine is an important intermediate in the production of pesticides. It serves as a starting point for the synthesis of more complex active ingredients. The pyridine ring acts as a stable core, while the amine and chloro substituents provide reactive handles for constructing the final molecule through various chemical reactions. For example, related aminopyridine and chloropyridine derivatives are known intermediates in the synthesis of insecticides like Chlorantraniliprole. The structural motif provided by 5-Chloropyridin-3-amine is therefore highly relevant to the design and synthesis of new and effective agrochemicals.

| Intermediate | Application Field | Role |

| 5-Chloropyridin-3-amine | Agrochemicals | Building block for complex pesticide active ingredients |

| 3-Aminopyridine | Agrochemicals | Intermediate of Chlorantraniliprole |

| 2,3-Dichloropyridine | Agrochemicals | Intermediate of Chlorantraniliprole |

Precursor for Polymers and Advanced Materials

This compound serves as a versatile building block in the synthesis of polymers and advanced materials, owing to its reactive amine and chloro functionalities. It is particularly noted for its role as a precursor in the development of conjugated polymers and as a ligand for the formation of metal coordination compounds with catalytic applications.

The incorporation of the 5-chloropyridin-3-amine moiety into polymer backbones can impart specific electronic and photophysical properties. These polymers are of interest in the field of organic electronics, where conjugated systems are essential for charge transport. The presence of the nitrogen atom in the pyridine ring and the chlorine substituent can influence the polymer's electron affinity, band gap, and solubility, allowing for the tuning of its characteristics for specific applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

In the realm of materials science, this compound is utilized as a ligand in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. The amine and pyridine nitrogen atoms can coordinate with various metal ions, leading to the formation of extended, porous structures. These materials are investigated for their potential in gas storage, separation, and catalysis. The specific properties of the resulting MOFs, such as pore size and chemical environment, can be tailored by the choice of the metal center and the organic linker.

Below is an interactive data table summarizing the types of polymers and advanced materials derived from this compound and their potential applications.

| Material Type | Monomer/Ligand | Potential Applications |

| Conjugated Polymers | 5-Chloropyridin-3-amine | Organic electronics, OLEDs, OPVs |

| Metal Coordination Compounds | 5-Chloropyridin-3-amine | Catalysis, gas storage, separation |

| Metal-Organic Frameworks (MOFs) | 5-Chloropyridin-3-amine | Gas storage, separation, catalysis |

Derivatives of 5-Chloropyridin-3-amine in Academic Research

The unique structural features of 5-Chloropyridin-3-amine make it a valuable scaffold for derivatization in academic research, particularly in the fields of medicinal chemistry and chemical biology.

Exploration of Structure-Reactivity Relationships

The study of structure-reactivity relationships (SRR) is crucial for understanding how the chemical structure of a molecule influences its reactivity and, consequently, its biological activity or chemical behavior. Derivatives of 5-Chloropyridin-3-amine provide a rich platform for such investigations.

By systematically modifying the substituents on the pyridine ring or the amino group, researchers can probe the electronic and steric effects on the molecule's reactivity. For example, the introduction of electron-donating or electron-withdrawing groups at different positions can alter the nucleophilicity of the amino group and the pyridine nitrogen, as well as the susceptibility of the chloro group to nucleophilic substitution.

Quantitative structure-activity relationship (QSAR) studies on a series of 5-Chloropyridin-3-amine derivatives can provide mathematical models that correlate specific structural features with observed biological activities. nih.govmdpi.comnih.govresearchgate.netresearchgate.net These models are invaluable in predicting the activity of new, unsynthesized compounds and in guiding the design of more potent and selective molecules.

The following table presents a hypothetical example of how structural modifications to the 5-Chloropyridin-3-amine scaffold could influence its properties, as might be explored in a structure-reactivity relationship study.

| Derivative | Modification | Predicted Effect on Reactivity |

| N-acetyl-5-chloropyridin-3-amine | Acetylation of the amino group | Decreased nucleophilicity of the amino group |

| 5-Fluoro-pyridin-3-amine | Replacement of chlorine with fluorine | Altered electrophilicity of the carbon-halogen bond |

| 2-Methyl-5-chloropyridin-3-amine | Introduction of a methyl group | Increased steric hindrance around the amino group |

Scaffold-Hopping Applications in Chemical Space

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while retaining the desired biological activity. This approach is used to explore new chemical space, improve physicochemical properties, and circumvent existing patents.

The 5-Chloropyridin-3-amine core can serve as a starting point or a target for scaffold hopping endeavors. Its defined three-dimensional structure and the specific arrangement of its functional groups (hydrogen bond donors and acceptors, and a halogen for potential further reactions) can be mimicked by other chemical scaffolds. Computational methods are often employed to identify potential bioisosteric replacements for the 5-Chloropyridin-3-amine moiety that maintain the key pharmacophoric features necessary for biological activity. cambridgemedchemconsulting.comctppc.orgnih.govresearchgate.net

This interactive table illustrates potential scaffold hops from the 5-Chloropyridin-3-amine core, which could be explored in a drug discovery program.

| Original Scaffold | Potential Bioisosteric Replacement | Rationale for Hopping |

| 5-Chloropyridin-3-amine | 5-Chloro-1H-indazol-3-amine | Maintain hydrogen bonding pattern, explore different ring system |

| 5-Chloropyridin-3-amine | 3-Amino-5-bromothiophene-2-carboxamide | Introduce new interaction points, alter electronic properties |

| 5-Chloropyridin-3-amine | 6-Chloro-4-aminobenzimidazole | Change scaffold rigidity and vector orientations of functional groups |

Conclusion and Future Research Directions on 5 Chloropyridin 3 Amine Hydrochloride

Summary of Current Research Landscape and Achievements

Research on 5-Chloropyridin-3-amine hydrochloride is intrinsically linked to its utility as a synthetic intermediate. The current landscape is dominated by its application in the synthesis of pharmaceuticals, agrochemicals, and functional materials. biosynce.com As a member of the aminopyridine family, it is part of a class of compounds extensively studied for their wide-ranging biological activities. researchgate.net

The primary achievement in the field has been the successful incorporation of the 5-chloro-3-pyridinyl moiety into numerous complex molecular scaffolds. Chlorine-containing heterocyclic compounds are a significant area of medicinal chemistry, with over 250 FDA-approved drugs featuring a chlorine atom. nih.gov 5-Chloropyridin-3-amine serves as a crucial starting material for some of these, leveraging the chloro- and amino- groups for further chemical transformations. Its established synthetic routes, while traditionally effective, are now being re-evaluated for efficiency and sustainability. The compound's role as a precursor is well-documented in patent literature, highlighting its industrial relevance.

Key research achievements are summarized in the table below:

| Research Area | Key Achievements |

| Medicinal Chemistry | Serves as a key intermediate for various biologically active compounds. |

| Agrochemicals | Utilized in the synthesis of novel pesticides and herbicides. |

| Materials Science | Employed as a monomer or precursor for conjugated polymers and dyes. biosynce.com |

| Coordination Chemistry | Acts as a ligand in the formation of metal complexes with potential catalytic activity. biosynce.com |

Emerging Trends in Chloropyridinamine Chemistry

The broader field of chloropyridinamine chemistry is experiencing a shift towards more sophisticated and efficient synthetic strategies. These trends are focused on enhancing molecular complexity and developing novel functionalities from relatively simple precursors like 5-Chloropyridin-3-amine.

One major trend is the increasing use of multicomponent reactions (MCRs) . These reactions allow for the synthesis of complex molecules in a single step from three or more reactants, improving efficiency and reducing waste. nih.govresearchgate.net Another significant development is the advancement in C-N bond formation reactions. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have become powerful tools for coupling aminopyridines with various partners. acs.org

Furthermore, photochemical synthesis is emerging as a powerful technique for the functionalization of pyridine (B92270) rings under mild, eco-compatible conditions. mdpi.comresearchgate.netnih.gov This method allows for precise modifications to the core structure, opening avenues for creating novel derivatives with tailored properties. Catalyst-free approaches are also gaining traction, offering simpler and more environmentally friendly synthetic pathways. researchgate.net These emerging synthetic methodologies are poised to expand the utility of chloropyridinamines significantly.

| Emerging Trend | Description | Potential Impact on 5-Chloropyridin-3-amine |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a one-pot synthesis to build complex molecules efficiently. nih.govresearchgate.net | Rapid generation of diverse libraries of compounds for drug discovery and materials science. |

| Advanced C-N Coupling | Utilization of metal catalysts (e.g., Palladium) for efficient formation of carbon-nitrogen bonds. acs.org | Broader scope for creating complex amines and amides for pharmaceutical applications. |

| Photochemical Functionalization | Using light to induce chemical reactions, allowing for novel and selective modifications of the pyridine ring. mdpi.comresearchgate.net | Access to previously inaccessible derivatives with unique electronic and photophysical properties. |

| Catalyst-Free Synthesis | Developing reactions that proceed without the need for a metal or organic catalyst. researchgate.net | More sustainable and cost-effective production of derivatives. |

Opportunities for Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of industrial chemicals, and this compound is no exception. There are significant opportunities to develop more sustainable methods for its production and use, aligning with the growing demand for environmentally responsible chemical manufacturing. mdpi.comresearchgate.net

Future research should focus on replacing hazardous reagents and solvents. For instance, traditional chlorination methods often use elemental chlorine, which poses safety and environmental risks. Greener alternatives, such as using hydrochloric acid with an oxidant like hydrogen peroxide or employing sodium hypochlorite, are being explored. google.com The development of solvent-free reaction conditions or the use of benign solvents like water or ethanol (B145695) can drastically reduce the environmental footprint of synthetic processes. researchgate.netmdpi.com

Microwave-assisted synthesis offers a path to faster reactions and often higher yields with reduced energy consumption. researchgate.net Moreover, designing one-pot or tandem reactions , where multiple synthetic steps are carried out in the same reactor, minimizes waste generation and simplifies purification processes. google.com Applying these green principles can lead to more economical and sustainable routes for synthesizing and derivatizing 5-Chloropyridin-3-amine.

Potential for Novel Applications in Advanced Synthetic Chemistry and Material Innovation

While its role as an intermediate is well-established, the future of this compound lies in its potential for novel applications in advanced synthesis and materials innovation. Its inherent chemical functionalities offer a platform for creating next-generation materials and catalysts.

In materials science , the compound can serve as a building block for conjugated polymers . biosynce.com The pyridine ring, with its specific electronic characteristics, can be incorporated into polymer backbones to create materials with tailored optical and electronic properties for use in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.

In the realm of catalysis , 5-Chloropyridin-3-amine can act as a ligand for transition metals, leading to the development of novel coordination compounds. biosynce.com These new complexes could exhibit unique catalytic activities, potentially finding use in fine chemical synthesis or industrial processes. The ability to functionalize the pyridine ring further allows for the fine-tuning of the ligand's electronic and steric properties, enabling the rational design of highly selective and efficient catalysts. The ongoing exploration of functionalized imidazopyridines, synthesized from aminopyridines, also points toward new frontiers in both medicinal chemistry and the design of functional materials. mdpi.comnih.gov

Q & A

Q. What are the established synthetic routes for 5-chloropyridin-3-amine hydrochloride, and what are their mechanistic considerations?

The synthesis typically involves halogenation and ammoniation of pyridine derivatives. For example, α-pyridone can undergo chlorination followed by ammoniation to introduce the amino group at position 3 . Key steps include:

- Chlorination : Using reagents like POCl₃ or PCl₅ under reflux conditions.

- Ammoniation : Reaction with ammonia or ammonium salts in polar solvents (e.g., ethanol/water mixtures) to substitute halogen with an amine group.

- Salt formation : Treatment with HCl to yield the hydrochloride salt. Critical parameters : Temperature control during chlorination (to avoid over-halogenation) and pH adjustment during ammoniation (to optimize nucleophilic substitution).

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological approaches include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., absence of undesired isomers like 2-chloro derivatives) .

- Mass spectrometry : ESI-MS or HRMS to verify molecular weight (expected: 128.56 g/mol) .

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for related chloropyridinamine derivatives .

- HPLC : Reverse-phase chromatography with UV detection (λ ~254 nm) to assess purity (>95% as per industrial standards) .

Q. What are the recommended purification techniques for isolating this compound from reaction mixtures?

- Recrystallization : Use polar solvents like ethanol or methanol to exploit solubility differences between the product and by-products.

- Column chromatography : Silica gel with eluents such as ethyl acetate/hexane (1:3 ratio) for small-scale purification .

- Acid-base extraction : Leverage the compound’s basicity by dissolving in dilute HCl and precipitating with NaOH, followed by HCl neutralization to recover the hydrochloride salt .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence its reactivity in cross-coupling reactions?

The chlorine atom at position 5 and amine at position 3 create distinct electronic environments:

- Buchwald-Hartwig amination : The chloro group acts as a leaving site for Pd-catalyzed C–N bond formation, enabling derivatization with aryl/alkyl amines.

- Suzuki-Miyaura coupling : Requires prior conversion of the amine to a protected group (e.g., Boc) to prevent catalyst poisoning. Example : Reaction with 4-methylpiperidine under basic conditions (K₂CO₃, DMF, 80°C) yields piperidine-substituted analogs, useful in medicinal chemistry .

Q. What strategies can resolve contradictions in reported biological activity data for 5-chloropyridin-3-amine derivatives?

Common issues arise from structural analogs (e.g., 2,4,5-trichloropyridin-3-amine) or impurities. Mitigation approaches include:

- Structure-activity relationship (SAR) studies : Systematic variation of substituents to isolate contributions of specific functional groups .

- Analytical rigor : Use LC-MS to confirm sample integrity and quantify trace impurities (<0.5%) that may skew bioassay results .

- Computational modeling : DFT calculations to predict electronic effects of substituents on binding affinity .

Q. How can researchers leverage crystallographic data to optimize the stability of this compound under storage conditions?

X-ray studies of related compounds (e.g., 3-chloropyridin-2-amine) reveal intermolecular N–H⋯N and Cl⋯Cl interactions that stabilize the crystal lattice . Recommendations:

- Humidity control : Store in desiccators to prevent hydrolysis of the hydrochloride salt.

- Temperature : Avoid prolonged exposure to >30°C, as thermal motion disrupts hydrogen-bonded networks critical for stability.

Q. What computational tools are effective for predicting synthetic pathways or retrosynthetic routes for 5-chloropyridin-3-amine derivatives?

AI-driven platforms (e.g., PubChem’s retrosynthesis tools) integrate databases like Reaxys and Pistachio to propose feasible routes. For example:

- Retrosynthetic step 1 : Disconnection of the amine group to identify halogenated pyridine precursors.

- Step 2 : Evaluation of ammoniation feasibility using reaction condition databases (e.g., solvent, catalyst, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.